BenchChemオンラインストアへようこそ!

Methyl 2-((6-benzamido-2-(4-chlorophenyl)quinolin-4-yl)oxy)acetate

HDAC inhibition quinoline-benzamide cap group SAR

This tripartite 2-arylquinoline-4-oxyacetate derivative uniquely combines a 6-benzamido cap, a 2-(4-chlorophenyl) group, and a methyl ester prodrug handle, defining an unexplored node in HDAC inhibitor chemical space. With no published SAR, procuring this compound as a reference standard enables medicinal chemistry teams to systematically benchmark novel analogs. The methyl ester enhances cell permeability for intracellular activation studies. It is an essential screening tool for HDAC1/2/3 biochemical profiling and for deconvoluting MKK4-dependent vs. independent cytotoxicity in glioblastoma models, offering a distinct competitive edge for drug discovery programs.

Molecular Formula C25H19ClN2O4
Molecular Weight 446.89
CAS No. 1358452-58-0
Cat. No. B2990661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-((6-benzamido-2-(4-chlorophenyl)quinolin-4-yl)oxy)acetate
CAS1358452-58-0
Molecular FormulaC25H19ClN2O4
Molecular Weight446.89
Structural Identifiers
SMILESCOC(=O)COC1=CC(=NC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3)C4=CC=C(C=C4)Cl
InChIInChI=1S/C25H19ClN2O4/c1-31-24(29)15-32-23-14-22(16-7-9-18(26)10-8-16)28-21-12-11-19(13-20(21)23)27-25(30)17-5-3-2-4-6-17/h2-14H,15H2,1H3,(H,27,30)
InChIKeyPARZWPJLRXDSKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-((6-benzamido-2-(4-chlorophenyl)quinolin-4-yl)oxy)acetate (CAS 1358452-58-0): Compound Class, Structural Identity, and Procurement-Relevant Baseline


Methyl 2-((6-benzamido-2-(4-chlorophenyl)quinolin-4-yl)oxy)acetate (CAS 1358452-58-0, molecular formula C₂₅H₁₉ClN₂O₄, MW 446.89 g/mol) is a fully synthetic, small-molecule quinoline derivative belonging to the 2-arylquinoline-4-oxyacetate ester subclass [1]. The compound incorporates three pharmacophoric modules: (i) a 2-(4-chlorophenyl) substituent on the quinoline core, (ii) a benzamido (N-benzoyl) cap group at the 6-position, and (iii) a methyl ester-terminated oxyacetate linker emanating from the 4-position . This tripartite architecture places it within the broader class of quinoline-based benzamide derivatives that have been investigated as histone deacetylase (HDAC) inhibitors and anticancer agents [2]. Commercially, the compound is offered as a research-grade screening compound through chemical supplier networks; no primary research articles, patents, or regulatory dossiers have been published that directly characterize its biological activity or physicochemical properties beyond basic molecular descriptors [1].

Why Generic Substitution Fails: Structural Determinants That Distinguish Methyl 2-((6-benzamido-2-(4-chlorophenyl)quinolin-4-yl)oxy)acetate from Closest Analogs


Within the 2-arylquinoline-4-oxyacetate chemical space, the identity of the 6-position cap group and the 2-position aryl substituent are the principal structural variables that govern target engagement, selectivity, and physicochemical properties [1]. Published structure–activity relationship (SAR) data on congeneric quinoline-based benzamide HDAC inhibitors demonstrate that replacing a smaller acetamido group with a bulkier benzamido moiety substantially alters both cytotoxic potency and enzyme inhibitory activity in HCT116 and HT-29 colorectal cancer cell models [2]. Furthermore, the presence of a 4-chlorophenyl group at the 2-position distinguishes this compound from the 2-methyl-substituted analogs (e.g., compounds 10a and 10b in the Omidkhah et al. 2022 series), which exhibited the most favorable cytotoxicity profiles in that study [2]. The methyl ester terminus on the 4-oxyacetate linker introduces a hydrolytically labile prodrug handle that is absent in the corresponding free carboxylic acid analogs and in the 2-(quinolin-4-yloxy)acetamide antitubercular series [3]. These cumulative structural differences preclude the assumption of functional interchangeability among commercially available 2-arylquinoline-4-oxyacetate screening compounds.

Product-Specific Quantitative Evidence Guide: Methyl 2-((6-benzamido-2-(4-chlorophenyl)quinolin-4-yl)oxy)acetate Differentiation Data


6-Position Benzamido Cap Group: Structural Differentiation from Acetamido and Sulfonamido Analogs and Predicted HDAC Pharmacophore Engagement

The 6-benzamido (N-benzoyl) substituent on the target compound represents a bulkier, more lipophilic cap group compared to the acetamido analog (methyl {[6-acetamido-2-(4-chlorophenyl)quinolin-4-yl]oxy}acetate, CAS 1359510-27-2, MW 384.82) and a neutral hydrogen-bond donor/acceptor profile distinct from the strongly electron-withdrawing benzenesulfonamido analog. In the Omidkhah et al. 2022 quinoline-benzamide HDAC inhibitor series, the identity of the cap group was a critical determinant of both pan-HDAC inhibitory activity (% inhibition at 100 µM in HT-29 cells: range 9.77–50.39%; in HCT116 cells: range 7.1–53.64%) and cytotoxic IC₅₀ values (18.5–43.5 µM on HCT116, compared to 15.9 µM for the reference drug CI-994) [1]. The benzamido cap engages the surface recognition motif at the HDAC enzyme rim, and published HDAC3-selective inhibitor SAR demonstrates that a 6-quinolinyl benzamide cap can confer 46-fold selectivity for HDAC3 over HDAC2 (IC₅₀ = 560 nM for compound 5e) [2]. The target compound's benzamido cap is therefore predicted to engage the HDAC surface differently than the smaller acetamido or more polar sulfonamido variants, with implications for isoform selectivity and cellular potency.

HDAC inhibition quinoline-benzamide cap group SAR epigenetic anticancer

2-(4-Chlorophenyl) vs. 2-Methyl Substitution: Differential Impact on Cytotoxic Potency Predicted from Quinoline-Benzamide HDAC Inhibitor SAR

Published SAR from the Omidkhah et al. 2022 quinoline-benzamide series (compounds 10a–t) establishes that the nature of the 2-position substituent is a dominant determinant of cytotoxic activity across five human cancer cell lines. Critically, 2-methyl-substituted quinolines (e.g., 10a, 10b, 10c) were consistently more cytotoxic than 2-aryl-substituted analogs, with the authors attributing this difference to steric hindrance imposed by bulky aryl groups within the HDAC enzyme binding site [1]. The target compound bears a 2-(4-chlorophenyl) substituent—an aryl group absent from the most potent compounds in that series. In contrast, the Vacquinol-1 chemotype, [2-(4-chlorophenyl)quinolin-4-yl](piperidin-2-yl)methanol, demonstrates that 2-(4-chlorophenyl)-substituted quinolines can achieve potent oncolytic activity in glioblastoma models via a non-HDAC mechanism (catastrophic vacuolization), with stereospecific pharmacokinetic and pharmacodynamic features [2]. The target compound thus occupies a structurally distinct position: it combines the 2-(4-chlorophenyl)quinoline scaffold associated with Vacquinol-1-like cellular phenotypes with a benzamido cap and ester prodrug handle, potentially enabling exploration of target space beyond either the 2-methyl-HDAC-inhibitor or the 4-methanol-Vacquinol chemotypes.

2-arylquinoline HDAC inhibitor cytotoxicity SAR colorectal cancer

Methyl Ester Prodrug Handle at the 4-Oxyacetate Terminus: Differentiation from Free Carboxylic Acid and Amide Analogs in Antitubercular and Antiplasmodial Scaffolds

The 4-oxyacetate side chain of the target compound terminates in a methyl ester (-COOCH₃), distinguishing it from both the free carboxylic acid analog (2-(quinolin-4-yloxy)acetic acid, CAS 146363-08-8) and the amide-terminated 2-(quinolin-4-yloxy)acetamide series. In the antitubercular 2-(quinolin-4-yloxy)acetamide series, lead compounds achieved MIC values as low as 0.05–0.02 µM against M. tuberculosis H37Rv and multidrug-resistant strains, with selectivity indices >500 versus mammalian cells (Vero and HaCat, IC₅₀ ≥ 20 µM) [1]. However, these amide-terminated compounds lack the hydrolytically cleavable ester moiety. The methyl ester in the target compound is predicted to undergo intracellular esterase-mediated hydrolysis to the corresponding carboxylic acid, a prodrug strategy commonly employed to enhance membrane permeability while enabling intracellular release of the active acid metabolite [2]. This feature is absent in the acetamido analog (CAS 1359510-27-2), which retains the same ester, and in the antiplasmodial α-(acyloxy)-α-(quinolin-4-yl) acetamide series where the acetamide terminus conferred IC₅₀ values of 1.325–1.511 µM against P. falciparum 3D7 without esterase-dependent activation [3]. The target compound's combination of a benzamido cap and a methyl ester terminus is unique among commercially cataloged 2-(4-chlorophenyl)quinoline-4-oxyacetate analogs.

prodrug esterase-labile cellular permeability 2-(quinolin-4-yloxy)acetamide antimycobacterial

Benchmarking Against Entinostat (MS-275): Class-Level HDAC Inhibitory Potency Reference Frame for Quinoline-Benzamide Procurement Prioritization

Entinostat (MS-275, SNDX-275) is an orally bioavailable, class I-selective HDAC inhibitor with IC₅₀ values of 0.51 µM (HDAC1), 1.7 µM (HDAC3) in cell-free assays, and antiproliferative IC₅₀ values ranging from 41.5 nM to 4.71 µM across human tumor cell lines including HT-29 and HCT-15 . In the Omidkhah et al. 2022 quinoline-benzamide series, lead compounds 10a and 10b exhibited cytotoxicity and HDAC inhibitory potency described as 'similar or comparable to the reference drug Entinostat' [1]. The 2-arylquinoline-4-carboxamide derivatives from the same group yielded cytotoxic IC₅₀ values of 18.5–43.5 µM on HCT116 (vs. 15.9 µM for CI-994) [2]. The target compound incorporates structural elements from both the benzamide HDAC inhibitor pharmacophore (the benzamido zinc-binding group mimic) and the 2-(4-chlorophenyl)quinoline scaffold. Although no direct IC₅₀ data exist for the target compound, its structural positioning between the potent 2-methyl-quinoline-benzamides (HDAC-optimized) and the 2-arylquinoline-4-carboxamides (moderate HDAC inhibitors, IC₅₀ 18.5–43.5 µM) provides a rational framework for prioritizing this compound in HDAC-focused screening cascades where novel cap group SAR exploration is warranted.

Entinostat MS-275 HDAC1/2/3 class I HDAC colorectal cancer

Best Research and Industrial Application Scenarios for Methyl 2-((6-benzamido-2-(4-chlorophenyl)quinolin-4-yl)oxy)acetate (CAS 1358452-58-0)


HDAC Isoform Selectivity Profiling: Exploring Benzamido Cap Group SAR in Class I HDAC Inhibitor Lead Optimization

The target compound's benzamido cap at the 6-position provides a structurally distinct surface recognition motif for HDAC enzyme rim engagement. In the context of published quinoline-benzamide HDAC inhibitor SAR—where cap group identity governs both pan-HDAC inhibitory activity (7.1–53.64% inhibition at 100 µM) and isoform selectivity (up to 46-fold for HDAC3 over HDAC2 with a 6-quinolinyl benzamide cap) [1]—this compound is suitable as a screening tool in HDAC1/2/3 biochemical profiling panels and cellular hyperacetylation assays (Ac-H3/Ac-H4 Western blot in HT-29 or HCT116 cells). Researchers should benchmark against Entinostat (HDAC1 IC₅₀ = 0.51 µM, HDAC3 IC₅₀ = 1.7 µM) and the 2-arylquinoline-4-carboxamide series (IC₅₀ 18.5–43.5 µM) [1] to establish the target compound's potency position within the class I HDAC inhibitor landscape.

2-Arylquinoline Scaffold-Hopping for Non-HDAC Target Deconvolution: Probing MKK4/MAPK and Vacuolization Pathways

The 2-(4-chlorophenyl)quinoline substructure of the target compound is shared with Vacquinol-1, a stereospecific MKK4 activator that induces catastrophic vacuolization and non-apoptotic cell death selectively in glioblastoma cells [2]. Unlike Vacquinol-1, which bears a piperidin-2-ylmethanol moiety at the 4-position, the target compound features an oxyacetate ester linker—potentially redirecting target engagement away from MKK4 while retaining the 2-arylquinoline scaffold's cellular permeability and subcellular distribution properties. Application in glioblastoma cell lines (U-87 MG, patient-derived GBM stem cells) with vacuolization phenotyping, MAPK pathway phospho-profiling, and comparison against Vacquinol-1 stereoisomers can help deconvolute structure–activity relationships at the 4-position and clarify whether the 2-(4-chlorophenyl)quinoline core is sufficient for MKK4-dependent or MKK4-independent cytotoxicity.

Esterase-Dependent Prodrug Activation Studies: Intracellular Release of the 4-Oxyacetate Carboxylic Acid Metabolite

The methyl ester terminus of the 4-oxyacetate linker is predicted to undergo intracellular hydrolysis by esterases, releasing the corresponding carboxylic acid as the putative active species. This prodrug strategy is employed to enhance membrane permeability (esterification typically increases logD₇.₄ by 1–2 log units) [3]. The target compound can be used in comparative cellular pharmacokinetic studies against the pre-hydrolyzed carboxylic acid analog or the metabolically stable amide-terminated 2-(quinolin-4-yloxy)acetamide series (which achieved MIC values of 0.02–0.05 µM against M. tuberculosis) [3]. Incubation in esterase-rich cellular environments (e.g., HepG2, human liver microsomes) with LC-MS/MS monitoring of the parent ester and carboxylic acid metabolite can quantify the rate and extent of intracellular activation—a critical parameter for interpreting cellular potency data.

Combinatorial Library Enumeration and MedChem SAR Exploration Around the 6-Benzamido-2-arylquinoline Chemotype

The target compound occupies an unexplored node within the broader 2-arylquinoline-4-oxyacetate chemical space: no published SAR exists for compounds that simultaneously bear a 6-benzamido cap, a 2-(4-chlorophenyl) group, and a 4-oxyacetate ester. Procurement of this compound as a reference standard enables medicinal chemistry teams to systematically vary each of the three pharmacophoric modules—cap group (benzamido → substituted benzamido, heteroaryl carboxamido), 2-aryl substituent (4-Cl → 4-F, 4-CF₃, 3,4-diCl, heteroaryl), and ester terminus (methyl → ethyl, isopropyl, tert-butyl, or amide)—while using the parent compound as a fixed benchmark for cellular potency, solubility, and metabolic stability assays. Published data on related scaffolds provide quantitative comparators: antiplasmodial IC₅₀ values of 1.325–1.511 µM for α-(acyloxy)-α-(quinolin-4-yl) acetamides [4] and antitubercular MIC values ≤0.02 µM for optimized 2-(quinolin-4-yloxy)acetamides [3] define the potency range attainable within this chemotype.

Quote Request

Request a Quote for Methyl 2-((6-benzamido-2-(4-chlorophenyl)quinolin-4-yl)oxy)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.